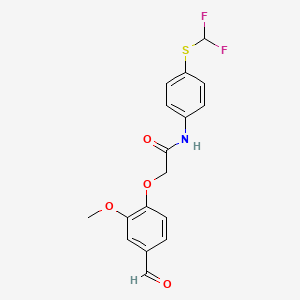
N-(4-Difluoromethylsulfanyl-phenyl)-2-(4-formyl-2-methoxy-phenoxy)-acetamide
描述
N-(4-Difluoromethylsulfanyl-phenyl)-2-(4-formyl-2-methoxy-phenoxy)-acetamide, commonly known as DMS-1, is a novel small molecule compound that has been extensively studied for its potential use as an anticancer agent. The compound has been found to exhibit potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells.
作用机制
The exact mechanism of action of DMS-1 is not fully understood. However, it has been suggested that DMS-1 inhibits the activity of the enzyme thioredoxin reductase (TrxR), which is involved in regulating the cellular redox state. Inhibition of TrxR activity leads to an increase in reactive oxygen species (ROS) levels, which in turn leads to DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMS-1 has been found to exhibit potent cytotoxicity against cancer cells. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Moreover, DMS-1 has been found to inhibit the growth of cancer cells in animal models. In addition, DMS-1 has been found to increase ROS levels, leading to DNA damage and apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of DMS-1 is its potent cytotoxicity against cancer cells. It has been found to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of DMS-1 is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the research and development of DMS-1 as an anticancer agent. One potential direction is to investigate the combination of DMS-1 with other anticancer agents to enhance its efficacy. Another direction is to investigate the use of DMS-1 in combination with radiation therapy or immunotherapy for the treatment of cancer. Moreover, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of DMS-1 in vivo, as well as its toxicity and safety profile.
科学研究应用
DMS-1 has been extensively studied for its potential use as an anticancer agent. It has been found to exhibit potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, DMS-1 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Moreover, DMS-1 has been found to inhibit the growth of cancer cells in animal models.
属性
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-2-(4-formyl-2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO4S/c1-23-15-8-11(9-21)2-7-14(15)24-10-16(22)20-12-3-5-13(6-4-12)25-17(18)19/h2-9,17H,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBUJXLZWICTLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Difluoromethylsulfanyl-phenyl)-2-(4-formyl-2-methoxy-phenoxy)-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-[2-(Trifluoromethyl)benzenesulfonyl]piperazin-1-yl}phenol](/img/structure/B3386609.png)
![4-[3-(Chloromethyl)benzenesulfonyl]morpholine](/img/structure/B3386629.png)
![2-({5-[(3,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoic acid](/img/structure/B3386630.png)
![4-[(Boc-amino)methyl]-3-fluoro-benzoic acid](/img/structure/B3386644.png)
![2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide](/img/structure/B3386652.png)

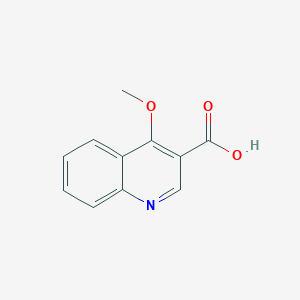
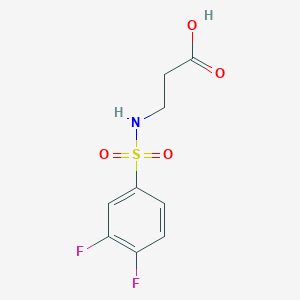
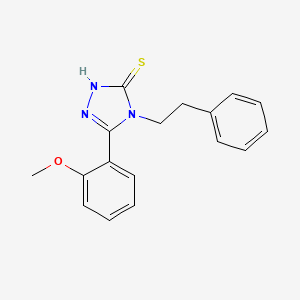
![2-Chloro-5-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B3386686.png)
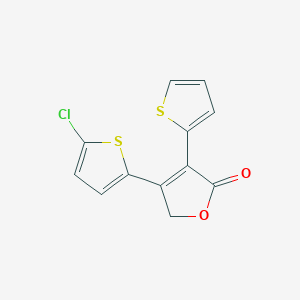

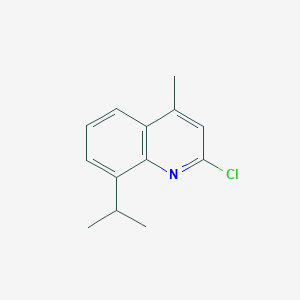
![2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]acetamide](/img/structure/B3386709.png)